2-Methoxypyrimidine-5-carboxylic acid
Description
2-Methoxypyrimidine-5-carboxylic acid (CAS: 344325-95-7) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It consists of a pyrimidine ring substituted with a methoxy group at position 2 and a carboxylic acid moiety at position 5. This compound is a versatile building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and radiopharmaceuticals. For instance, Murthy and Ullas (2009) developed a method for synthesizing its carbon-14 labeled variant for metabolic studies . Its structural features enable participation in decarboxylative cross-coupling reactions, which are pivotal for generating bioactive pyrimidine derivatives .
Structure
2D Structure
Properties
IUPAC Name |
2-methoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSPKIQKRMTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424562 | |
| Record name | 2-methoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344325-95-7 | |
| Record name | 2-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344325-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxypyrimidine-5-carboxylic acid can be achieved through several methods. One versatile method involves the use of [14C] labeling at the 2-position of the pyrimidine ring. This method includes the conversion of [14C] barium cyanamide to [14C] cyanamide, followed by reaction with anhydrous methanol in the presence of dry hydrogen chloride gas to produce [14C] O-methylisourea hydrochloride. Subsequent reactions lead to the formation of the desired compound .
Another approach involves the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to form the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This intermediate is then treated with various amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic substitution to form esters, amides, and other derivatives. These reactions are critical for modifying solubility, bioavailability, and reactivity in drug discovery.
Key findings:
-
Esterification typically employs acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP3.
-
Amidation often requires prior activation of the carboxylic acid (e.g., via acid chloride formation using SOCl₂)3.
Decarboxylation Reactions
Decarboxylation removes the carboxylic acid group under thermal or basic conditions, yielding 2-methoxypyrimidine derivatives.
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| Thermal (200°C) | 2-Methoxypyrimidine + CO₂ | Radical-mediated pathway | |
| CuO/NMP (120°C) | 5-Methoxy-2-pyrimidinamine | Metal-catalyzed decarboxylation |
Nucleophilic Substitution at Pyrimidine Ring
The methoxy group at position 2 can participate in nucleophilic aromatic substitution (SNAr) under acidic or basic conditions.
Key observation:
Cross-Coupling Reactions
The pyrimidine ring facilitates coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for creating biaryl or amino-substituted derivatives.
Oxidation and Reduction
Selective oxidation/reduction of functional groups modifies reactivity:
| Process | Reagents | Outcome | Reference |
|---|---|---|---|
| Carboxylic Acid → Alcohol | LiAlH₄ (THF, 0°C) | 5-(Hydroxymethyl)-2-methoxypyrimidine | Unstable; requires stabilization |
| Methoxy → Hydroxyl | BBr₃ (CH₂Cl₂) | 2-Hydroxypyrimidine-5-carboxylic acid | Chelating agent for metal ions |
Stability and Reactivity Considerations
Scientific Research Applications
2-Methoxypyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Electronic Effects :
- The methoxy group in This compound is electron-donating, stabilizing the pyrimidine ring via resonance. This contrasts with the electron-withdrawing sulfonyl group in 2-(methylsulfonyl)pyrimidine-5-carboxylic acid , which increases acidity (pKa ~2.5–3.0) and facilitates nucleophilic aromatic substitution .
- The hydroxyl group in 2-hydroxypyrimidine-5-carboxylic acid enhances hydrogen-bonding capacity, making it suitable for coordination complexes .
- The thiol (-SH) group in 4-amino-2-sulfanylpyrimidine-5-carboxylic acid enables disulfide bond formation, relevant in redox-sensitive therapeutic agents .
Biological Activity
2-Methoxypyrimidine-5-carboxylic acid (2-MPCA) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₆H₆N₂O₃
- SMILES : COC1=NC=C(C=N1)C(=O)O
- InChI : InChI=1S/C6H6N2O3/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)
The compound features a methoxy group and a carboxylic acid group, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that 2-MPCA exhibits significant anti-inflammatory effects. It has shown inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-2, which plays a vital role in the inflammatory process. The IC₅₀ value for COX-2 inhibition has been reported to be comparable to established anti-inflammatory agents such as celecoxib .
In a study involving carrageenan-induced paw edema in rats, 2-MPCA demonstrated an ED₅₀ value of 9.17 μM, indicating its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Activity
Preliminary studies suggest that 2-MPCA may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent.
The mechanism by which 2-MPCA exerts its biological effects involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of COX enzymes and possibly other inflammatory mediators, leading to reduced inflammation and pain .
Interaction Studies
Interaction studies have focused on the binding affinity of 2-MPCA to various biological targets. These studies are essential for understanding how structural modifications can enhance therapeutic efficacy or reduce side effects. The compound's ability to interact with enzymes involved in inflammatory pathways is particularly noteworthy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-MPCA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methoxy and carboxylic groups | Potential anti-inflammatory activity |
| Pyrimidine-5-carboxylic acid | Carboxylic group only | Less soluble; different reactivity |
| 2-Aminopyrimidine-5-carboxylic acid | Amino group instead of methoxy | Different biological activity profile |
| 2-Hydroxypyrimidine-5-carboxylic acid | Hydroxyl group replacing methoxy | Enhanced solubility; varied interaction potential |
This comparison highlights the significance of the methoxy substitution in influencing both the chemical behavior and biological activity of 2-MPCA.
Case Studies and Research Findings
Recent studies have explored the anti-inflammatory effects of various pyrimidine derivatives, including 2-MPCA. For instance:
- Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives exhibited IC₅₀ values against COX-2 that were significantly lower than traditional NSAIDs, suggesting enhanced efficacy in reducing inflammation .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of 2-MPCA against common pathogens, revealing promising results that could lead to new therapeutic applications in infectious diseases.
Q & A
Q. What are the key synthetic methodologies for 2-methoxypyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves oxidation or functionalization of pre-existing pyrimidine derivatives. For example:
- Oxidation of methyl groups : Potassium permanganate (KMnO₄) in acidic or aqueous media is commonly used to oxidize methyl-substituted pyrimidines to carboxylic acids. Reaction temperatures (e.g., 90–95°C) and stoichiometric control of KMnO₄ are critical for minimizing side reactions .
- Purification : Acidification (pH 4–5) followed by recrystallization via copper salt intermediates can isolate the product (yield ~47% reported for analogous pyridinecarboxylic acids) .
Q. How is this compound characterized structurally and analytically?
Key characterization methods include:
- NMR spectroscopy : Methoxy protons appear as singlets near δ 3.85–4.0 ppm, while carboxylic acid protons are broad signals around δ 9–10 ppm .
- Mass spectrometry : Exact mass (C₆H₆N₂O₃) is 154.0343 g/mol, with fragmentation patterns reflecting the pyrimidine ring and methoxy group .
- Elemental analysis : Expected composition: C 46.75%, H 3.89%, N 18.18%, O 31.18% (calculated for C₆H₆N₂O₃) .
Q. What stability considerations are critical for handling this compound in aqueous/organic solvents?
- pH sensitivity : The carboxylic acid group protonates/deprotonates in aqueous media (pKa ~2–3), affecting solubility and reactivity. Stability decreases under strong alkaline conditions (pH >10) due to hydrolysis of the methoxy group .
- Storage : Anhydrous conditions at –20°C are recommended to prevent dimerization or decarboxylation .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?
- Boronic acid derivatives : Suzuki-Miyaura cross-coupling with 2-methoxypyrimidine-5-boronic acid (CAS 628692-15-9) enables selective C–C bond formation at the 5-position .
- Amidation strategies : Parallel solution-phase amidation using coupling agents (e.g., EDC/HOBt) with amines generates libraries of carboxamides for structure-activity relationship (SAR) studies .
Q. What computational or experimental evidence supports the role of this compound in metal coordination or catalysis?
- Metal chelation : The pyrimidine N-atoms and carboxylate group can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), as inferred from analogous pyrimidinecarboxylate complexes. DFT studies predict binding energies of ~200–250 kJ/mol for Cu²⁺ complexes .
- Catalytic applications : Potential use in asymmetric catalysis (e.g., chiral ligands) requires enantiomeric resolution via chiral auxiliaries or chromatography .
Q. How do structural modifications (e.g., halogenation, alkylation) impact the physicochemical properties of this compound?
- Lipophilicity : Chlorination at the 4-position increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (data from analogous pyrimidines) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for methyl esters, while free acids decompose at ~150°C .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
